(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one
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Description
“(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one” is a chemical compound with the molecular formula C7H10O3S and a molecular weight of 174.21 . It is a key building block for several clinical and experimental HIV protease inhibitors .
Synthesis Analysis
The synthesis of this compound has been achieved via a one-pot procedure using furan and Cbz-protected glycol aldehyde as starting materials . Other studies have reported the synthesis of similar compounds through various methods, such as the highly stereoselective substrate-controlled hydrogenation, a Lewis acid catalyzed anomeric reduction of a 1,2- O -isopropylidene-protected glycofuranoside, and a Baeyer–Villiger oxidation of a tetrahydrofuranyl-2-aldehyde derivative .Scientific Research Applications
Catalytic Applications
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), is crucial for converting oxygen-rich compounds into valuable chemicals through hydrogenation and other reactions. These processes can yield products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furan derivatives, highlighting the compound's role in sustainable chemistry and bio-refinery applications (Nakagawa, Tamura, & Tomishige, 2013).
Polymer Synthesis
The enzymatic synthesis of biobased polyesters using derivatives like 2,5-bis(hydroxymethyl)furan showcases the potential of these compounds in creating sustainable and environmentally friendly polymers. This approach leverages biobased rigid diols for polyester synthesis, producing novel furan polyesters with desirable physical properties (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Medicinal Chemistry and Bioactive Molecules
The synthesis of cyclopentanoids from bicyclic allylsilane derivatives, including the hydroxymethylation of specific furan compounds, has been explored for creating new chiral blocks useful in medicinal chemistry. These synthetic strategies contribute to the development of bioactive molecules and pharmaceutical intermediates (Gimazetdinov, Almukhametov, Loza, & Miftakhov, 2016).
Antioxidant Properties
The investigation of antioxidant activity in ascorbic and cinnamic acids derivatives, including specific furan-2(5H) ones, demonstrates the potential of furanic compounds in developing new antioxidants. These studies are crucial for understanding how such derivatives can scavenge free radicals and protect against oxidative stress (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998).
Properties
IUPAC Name |
(3aS,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c8-2-7-3-10-6(9)5(7)1-11-4-7/h5,8H,1-4H2/t5-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCSZJQCCQAIOI-IYSWYEEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)OCC2(CS1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)OC[C@@]2(CS1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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